1-[2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]ethyl]imidazolidin-2-one
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Overview
Description
1-[2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]ethyl]imidazolidin-2-one is a complex organic compound characterized by its unique structure, which includes a fluoro-methoxyphenyl group, a phenylpyrazol group, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]ethyl]imidazolidin-2-one typically involves multi-step organic reactions. The initial steps often include the preparation of the fluoro-methoxyphenyl and phenylpyrazol intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution, condensation, and cyclization. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]ethyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Scientific Research Applications
1-[2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]ethyl]imidazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]ethyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
- 2-Fluoro-1-(4-methoxyphenyl)ethylamine
- 4-Fluoro-2-[(methylamino)methyl]phenol
- 2-(2-fluoro-5-methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride
Uniqueness: 1-[2-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]ethyl]imidazolidin-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo diverse chemical reactions .
Properties
IUPAC Name |
1-[2-[[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-30-18-7-8-19(20(23)13-18)21-16(14-24-9-11-27-12-10-25-22(27)29)15-28(26-21)17-5-3-2-4-6-17/h2-8,13,15,24H,9-12,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPDTAVPQHXPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C=C2CNCCN3CCNC3=O)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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